6-Hydroxyhexanamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds such as 6-hydroxyhexanoic acid and its derivatives is described in several papers. For instance, copolymers of 6-hydroxyhexanoic acid were synthesized through ring-opening polymerization, indicating a method that could potentially be adapted for the synthesis of 6-hydroxyhexanamide . Another paper discusses an economic route to synthesize 6-hydroxy-4-alkylhexanals, which are intermediates in the synthesis of juvenile hormones and could provide insight into the synthesis of this compound .

Molecular Structure Analysis

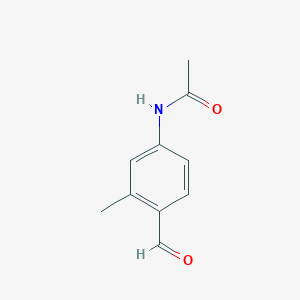

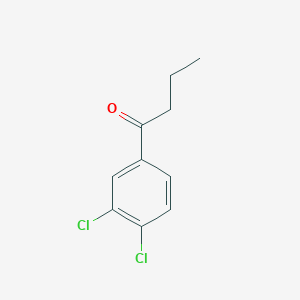

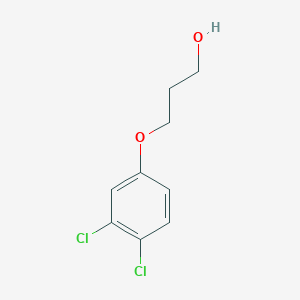

The molecular structure of this compound would consist of a hexanoic acid backbone with a hydroxyl group at the 6th carbon and an amide group replacing the terminal carboxylic acid. While the papers do not directly analyze the structure of this compound, they do provide NMR spectroscopy data for related compounds, such as 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, which could be used as a reference for analyzing the structure of this compound .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound. However, they do mention the reactivity of similar compounds. For example, the enzymatic degradability of copolymers containing 6-hydroxyhexanoic acid units suggests that this compound could also be subject to enzymatic degradation under certain conditions .

Physical and Chemical Properties Analysis

The physical properties of copolymers containing 6-hydroxyhexanoic acid are well-documented, including their glass-transition temperature, melting temperature, and degree of crystallinity . These properties are influenced by the composition of the copolymers and provide a basis for understanding the physical behavior of this compound. The enzymatic degradation profiles of these copolymers also provide insights into the chemical properties and potential biodegradability of this compound .

Scientific Research Applications

Hydrophobic and Flexible Structural Element

- Applications : 6-Aminohexanoic acid, a related compound, demonstrates significant roles in chemical synthesis, particularly in modified peptides and polyamide synthetic fibers. It also functions as a linker in biologically active structures.

- Insights : The compound's hydrophobic and flexible nature makes it useful in various molecular structures.

- (Markowska et al., 2021)

Neurotoxicity and Neuroprotection

- Applications : Compounds like 6-Hydroxydopamine are used in neuroscientific research, particularly in Parkinson's disease models, due to their ability to lesion dopaminergic pathways.

- Insights : Understanding the cellular mechanisms of such compounds aids in the development of neuroprotective strategies and treatments.

- (Hanrott et al., 2006)

Synthetic Applications

- Applications : 6-Hydroxyhexanamides can be synthesized from the ring-opening of tetrahydrofuran with lithiated secondary amides, indicating their use in complex chemical synthesis.

- Insights : This demonstrates the versatility of 6-Hydroxyhexanamides in synthetic chemistry.

- (許輝地, 2007)

Neurodegeneration Research

- Applications : Research on compounds like 6-Hydroxydopamine helps in the study of neurodegenerative diseases and provides a platform for examining neuroprotective agents.

- Insights : These studies contribute significantly to our understanding of diseases like Parkinson's and the potential for therapeutic interventions.

- (Ungerstedt, 1968)

Antioxidant and Neuroprotective Agents

- Applications : Derivatives of hydroxycinnamic acids, which are structurally similar to 6-Hydroxyhexanamides, have been explored for their neuroprotective and antioxidant properties.

- Insights : These compounds show promise in treating neurodegenerative disorders through their ability to mitigate oxidative stress and protect neuronal cells.

- (Lee et al., 2018)

Other Related Research

- Applications : 6-Hydroxyhexanamides and similar compounds are also used in various other research areas, including anesthesia, neurobiology, and pharmacotherapy, illustrating their wide-ranging implications in biomedical science.

- Insights : These studies provide insights into the pharmacological and physiological effects of these compounds.

- (Brattwall et al., 2013)

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the development of poly(ester amide)s, which can have various applications in the field of materials science .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

It’s known that environmental conditions can significantly impact the behavior of chemical compounds .

properties

IUPAC Name |

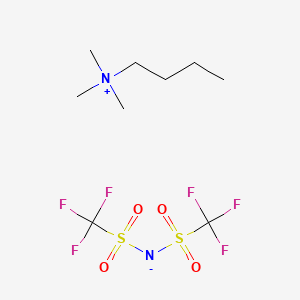

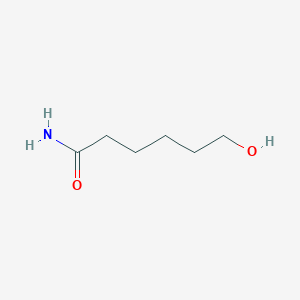

6-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYMOQSHMQAAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473375 | |

| Record name | 6-hydroxycaproamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4547-52-8 | |

| Record name | 6-hydroxycaproamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 6-hydroxyhexanamide incorporated into polymers, and what challenges arise during this process?

A1: this compound can be incorporated into polymers via polycondensation reactions with other monomers like dimethyl adipate and 1,4-butanediol. [] This process utilizes catalysts like titanium(IV) butoxide (Ti(OBu)4) and requires high temperatures (170-190°C). [] One challenge is the potential for alcoholysis and acidolysis of the amide bonds during polymerization. [] This can lead to a loss of the symmetrical structure of the amide segments within the polymer, impacting its properties. For instance, using adipic acid instead of dimethyl adipate resulted in a significant loss (up to 30 mol-%) of the amide segment symmetry due to acidolysis. []

Q2: What are the advantages of using lithiated secondary amides in the synthesis of N-aryl-6-hydroxyhexanamides?

A2: The provided abstract [] highlights a method for synthesizing N-aryl-6-hydroxyhexanamides by reacting lithiated secondary amides with tetrahydrofuran (THF). While the abstract doesn't explicitly compare this method to alternatives, it suggests that using lithiated amides offers a viable route to these compounds. Further research is needed to understand the specific advantages and limitations of this approach compared to other synthetic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.